Methyl 4,5-dimethyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate
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Overview
Description
Methyl 4,5-dimethyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C13H12N2O6S and its molecular weight is 324.31. The purity is usually 95%.
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Scientific Research Applications
Sensing Activities and Magnetic Properties
Methyl 4,5-dimethyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate has been utilized in the functionalization of microporous lanthanide-based metal-organic frameworks. These frameworks exhibit interesting properties like sensing activities towards certain chemicals and notable magnetic properties. For instance, certain complexes show significant magnetocaloric effects and others demonstrate sensing properties towards substances like nitrobenzene and acetone (Wang et al., 2016).
Radiotherapy and Antiviral Applications
Studies have shown that derivatives of nitrothiophene, similar to the compound , have potential applications in radiotherapy as radiosensitizers and as bioreductively activated cytotoxins. Such compounds have demonstrated efficacy in enhancing the sensitivity of cancer cells to radiation therapy (Threadgill et al., 1991). Additionally, furan-carboxamide derivatives, closely related to this compound, have been identified as novel inhibitors of lethal H5N1 influenza A virus, indicating potential antiviral applications (Yongshi et al., 2017).
Photostabilization in Polymer Science
In the field of polymer science, certain thiophene derivatives have been synthesized for use as photostabilizers for poly(vinyl chloride) (PVC). These compounds, including variations of thiophene, are effective in reducing the level of photodegradation of PVC films, thus enhancing the durability and lifespan of these materials (Balakit et al., 2015).
Environmental Decontamination and Bioremediation
The related compound 3-methyl-4-nitrophenol, a breakdown product of certain pesticides, has been a subject of study for bioremediation. Research shows that certain microorganisms are capable of utilizing this compound as a sole source of carbon and energy, indicating potential applications in environmental decontamination and bioremediation (Bhushan et al., 2000).
Antiproliferative Activity in Cancer Research
Novel thiophene derivatives have been synthesized and tested for their antiproliferative activity. These studies reveal that certain synthesized compounds show remarkable activity against breast and colon cancer cell lines, suggesting potential applications in cancer research and treatment (Ghorab et al., 2013).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2, 4-dimethyl-5-nitrofuran-3-carboxylic acid and its methyl ester, have been used to prepare semisynthetic penicillins . These penicillins primarily target bacterial cell wall synthesis, particularly in Gram-positive microorganisms .
Mode of Action
It can be inferred from related compounds that it may interact with its targets by forming stable anionic groups . These groups are prepared electrochemically and have a longer lifespan compared to other anionic groups of the 5-nitrofuran series .
Pharmacokinetics
It is known that the introduction of the nitro group into the furan ring increases the stability of penicillin to acid 79-fold , which could potentially enhance the bioavailability of the compound.
Result of Action
It is known that related compounds have been used to synthesize low toxicity penicillins , suggesting that this compound may also have a low toxicity profile.
Action Environment
It is known that the electrochemical preparation of anionic groups in related compounds can influence their stability .
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6S/c1-6-7(2)22-12(10(6)13(17)20-3)14-11(16)8-4-5-9(21-8)15(18)19/h4-5H,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTGBTXRWAWVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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